molecular formula C16H18N2O4+2 B12518901 4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- CAS No. 682738-62-1

4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)-

Cat. No.: B12518901
CAS No.: 682738-62-1
M. Wt: 302.32 g/mol
InChI Key: XDKWJCQDXLDENV-UHFFFAOYSA-N
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Description

4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- (hereafter referred to by its systematic name) is a disubstituted viologen derivative. Viologens, or 4,4'-bipyridinium salts, are redox-active compounds characterized by two pyridinium rings connected at the 4,4'-positions. This compound features 2-methoxy-2-oxoethyl substituents at both N-positions, which impart distinct electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

682738-62-1

Molecular Formula

C16H18N2O4+2

Molecular Weight

302.32 g/mol

IUPAC Name

methyl 2-[4-[1-(2-methoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate

InChI

InChI=1S/C16H18N2O4/c1-21-15(19)11-17-7-3-13(4-8-17)14-5-9-18(10-6-14)12-16(20)22-2/h3-10H,11-12H2,1-2H3/q+2

InChI Key

XDKWJCQDXLDENV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Reagents :

    • 4,4'-Bipyridine (base)
    • 2-Bromoethyl methyl ether (alkylating agent)
    • Polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))
    • Base (e.g., cesium carbonate (Cs2CO3))
  • Procedure :

    • Dissolve 4,4'-bipyridine in DMF or THF.
    • Add 2-bromoethyl methyl ether in excess (2–3 equivalents per nitrogen atom).
    • Stir at elevated temperatures (50–80°C) for 12–24 hours under inert atmosphere.
    • Quench with water, extract with ethyl acetate, and purify via column chromatography.
  • Advantages :

    • Scalable for large-scale production.
    • High yield due to efficient SN2 kinetics.

Use of Chloroacetic Anhydride in Toluene

This method employs chloroacetic anhydride as a bifunctional reagent to introduce the 2-methoxy-2-oxoethyl group. The reaction leverages acetic anhydride as a methanol scavenger to drive the reaction to completion.

Key Steps and Conditions

  • Reagents :

    • 4,4'-Bipyridine
    • Chloroacetic anhydride
    • Toluene (solvent)
    • Acetic anhydride (scavenger)
  • Procedure :

    • Suspend 4,4'-bipyridine in toluene.
    • Add chloroacetic anhydride and acetic anhydride (stoichiometric excess).
    • Heat to 100–140°C for 4–6 hours.
    • Distill off volatile byproducts and isolate the product via crystallization.
  • Advantages :

    • Avoids halogenated byproducts.
    • Suitable for high-temperature reactions.

Template-Directed Synthesis

This approach involves self-assembly of 4,4'-bipyridinium salts around a template, such as a fluorinated benzene derivative, to guide the formation of the bis-alkylated structure.

Key Steps and Conditions

  • Reagents :

    • 4,4'-Bipyridine
    • 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (template)
    • Polar solvent (e.g., acetonitrile)
  • Procedure :

    • Dissolve 4,4'-bipyridine and the template in acetonitrile.
    • Stir at room temperature for 24–48 hours.
    • Filter and recrystallize to isolate the cyclophane-like structure.
  • Advantages :

    • Enables precise control over product geometry.
    • Useful for creating supramolecular architectures.

Dimerization via LDA-Mediated Coupling

This method exploits the use of lithium diisopropylamide (LDA) to deprotonate and dimerize halopyridines, forming the bipyridinium core. Subsequent alkylation introduces the 2-methoxy-2-oxoethyl groups.

Key Steps and Conditions

  • Reagents :

    • 2-Chloro-5-bromopyridine (starting material)
    • LDA (base)
    • DMF (solvent)
  • Procedure :

    • Treat 2-chloro-5-bromopyridine with LDA in DMF at low temperature.
    • Allow dimerization to form the bipyridinium intermediate.
    • Alkylate with 2-bromoethyl methyl ether under standard conditions.
  • Advantages :

    • Versatile for polyhalogenated derivatives.
    • Moderate to good yields (40–70%).

Comparative Analysis of Methods

Method Reagents Solvent Temperature Yield Key References
Alkylation 4,4'-Bipyridine, 2-bromoethyl ME DMF/THF 50–80°C High
Chloroacetic Anhydride Chloroacetic anhydride, acetic anhydride Toluene 100–140°C Moderate
Template-Directed Fluorinated benzene template Acetonitrile RT Low
LDA-Mediated Dimerization 2-Chloro-5-bromopyridine, LDA DMF 0–50°C Moderate

Purification and Characterization

  • Chromatography :
    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted starting materials.
  • Crystallization :
    • Recrystallization from ethanol/water or methyl cyclohexane yields pure product.
  • Spectroscopy :
    • 1H NMR: Peaks at δ 3.3–3.7 ppm (OCH3), δ 4.2–4.5 ppm (CH2O).
    • IR: Strong absorption at 1750 cm−1 (C=O).

Challenges and Optimization

  • Side Reactions : Competing monoalkylation and byproduct formation (e.g., pyridone derivatives) require excess alkylating agent.
  • Solvent Choice : DMF enhances reaction efficiency but may require careful distillation to remove impurities.
  • Scalability : Toluene-based methods are more environmentally friendly and scalable for industrial use.

Applications and Derivatives

The 1,1'-bis(2-methoxy-2-oxoethyl)-4,4'-bipyridinium scaffold serves as a precursor for:

  • Viologen Dyes : Used in electrochromic materials and electron-transport layers.
  • Bioconjugation Reagents : Functional groups enable attachment to biomolecules (e.g., proteins, DNA).
  • Coordination Polymers : Forms metal-organic frameworks (MOFs) with transition metals.

Chemical Reactions Analysis

4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts that facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of 4,4'-bipyridinium compounds exhibit significant antimicrobial properties, particularly against Gram-positive bacteria and yeasts. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic processes. For instance, certain derivatives with electron-donating groups have shown enhanced activity against various microorganisms.

Case Study: Antimicrobial Efficacy
A study demonstrated the effectiveness of a specific derivative of 4,4'-bipyridinium against Staphylococcus aureus and Candida albicans. The compound was found to penetrate bacterial membranes effectively, leading to cell lysis and death. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains.

Medicinal Chemistry

Potential Drug Development
The structural features of 4,4'-bipyridinium make it a candidate for drug development. Its ability to interact with biological membranes suggests applications in designing new antimicrobial agents or drug delivery systems. The quaternary ammonium group can enhance binding affinity to negatively charged bacterial membranes, improving therapeutic efficacy.

Case Study: Drug Delivery Systems
Research has explored the use of 4,4'-bipyridinium derivatives in drug delivery systems aimed at targeting specific tissues or cells. By modifying the substituents on the bipyridinium core, researchers have developed compounds that can selectively deliver drugs to cancer cells while minimizing side effects on healthy tissues.

Synthesis and Modification

The synthesis of 4,4'-bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- typically involves nucleophilic substitution reactions due to the presence of the quaternary nitrogen atom. Various synthetic routes allow for the modification of substituents to enhance biological activity or alter solubility characteristics.

Summary Table of Applications

Application Area Description Example Case Study
Antimicrobial ActivityEffective against Gram-positive bacteria and yeasts; disrupts cell membranes.Efficacy against Staphylococcus aureus and Candida albicans demonstrated.
Drug DevelopmentPotential for creating new antimicrobial agents or targeted drug delivery systems.Development of selective compounds for cancer treatment.
SynthesisInvolves nucleophilic substitution; allows for modification to enhance properties.Various synthetic routes explored for optimizing biological activity.

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- involves its ability to undergo reversible redox reactions. These reactions are facilitated by the bipyridinium core, which can accept and donate electrons. The molecular targets and pathways involved include electron transfer chains in both chemical and biological systems .

Comparison with Similar Compounds

Key Attributes :

  • Synthesis : Synthesized via the "salt method," where 4,4'-bipyridinium salts are chemically converted into disubstituted ylides in basic media. Anhydrous K₂CO₃ in dry acetonitrile is commonly used for deprotonation .
  • Applications : Functions as a molecular tweezer, forming sandwich-type complexes with planar π-electron guests for host-guest chemistry .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with structurally analogous viologens:

Compound Name Substituents Key Properties/Applications References
4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- 2-methoxy-2-oxoethyl Molecular tweezers, host-guest chemistry
Methyl viologen (Paraquat) Methyl Herbicide, redox mediator (E⁰ = -0.45 V)
Benzyl viologen Benzyl n-Type dopant in organic electronics
1,1'-Bis(3-sulfonatopropyl)-4,4'-bipyridinium 3-sulfonatopropyl Water-soluble mediator for flow batteries
1,1'-Bis(p-sulfonatophenyl)-4,4'-bipyridinium (PSV) p-sulfonatophenyl Photoredox catalyst for CO₂ fixation
1,1'-Dioctyl-4,4'-bipyridinium (OV) Octyl Electrochromic material (ΔT = 60% at 605 nm)

Redox and Electronic Properties

  • For example, methyl viologen exhibits E⁰ = -0.45 V, while sulfonated derivatives (e.g., PSV) show more positive potentials due to enhanced solubility and charge delocalization . Alkyl-substituted viologens (e.g., OV, DeV) exhibit tunable redox potentials based on chain length, with longer chains reducing aggregation and improving electrochromic stability .
  • π-π Interactions :

    • The target compound’s ester substituents enable stronger π-π stacking with aromatic guests compared to alkyl or benzyl viologens, making it superior for host-guest applications .
    • Bridged viologens (e.g., 1,1'-[1,4-phenylenebis(methylene)]bis-4,4'-bipyridinium) exhibit extended π-systems, enhancing their use in coordination polymers .

Solubility and Stability

  • Water Solubility: Sulfonated (PSV) and carboxylated (PCV) derivatives exhibit high aqueous solubility (>1 mM in PBS), critical for biological and photocatalytic applications .
  • Thermal Stability :

    • Aromatic substituents (e.g., benzyl, phenyl) enhance thermal stability compared to alkyl chains. Benzyl viologen retains stability up to 250°C, whereas alkyl viologens degrade below 200°C .

Research Findings and Challenges

  • Synthetic Challenges :

    • Bridged viologens (e.g., phenylene-spaced derivatives) require multistep syntheses, often with low yields (<50%) .
    • Functionalization with bulky groups (e.g., 2,4-dinitrophenyl) introduces steric hindrance, complicating purification .
  • Performance Trade-offs: While sulfonated viologens excel in aqueous systems, their redox potentials are less tunable than alkyl or aromatic variants . The target compound’s ester groups balance π-π interaction strength and solubility but limit electrochemical stability under repeated cycling.

Biological Activity

The compound 4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- is a quaternary ammonium salt with potential biological activities. Its structure, characterized by two pyridinium rings connected by a bis(2-methoxy-2-oxoethyl) linker, suggests various applications in medicinal chemistry, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological activity based on recent studies.

The molecular formula of 4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- is C16H18N2O4+C_{16}H_{18}N_2O_4^+ with a CAS number of 682738-62-1. The compound exists as a chloride salt in some formulations, enhancing its solubility and bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various bipyridinium derivatives, including the compound . The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different microbial strains:

CompoundMIC (µg/mL)Target Organisms
4,4'-Bipyridinium derivative0.25 - 0.5Candida parapsilosis
Control (Fluconazole)0.03Candida spp.
Other derivativesVariesStaphylococcus aureus

The compound exhibited significant activity against Candida parapsilosis, with MIC values ranging from 0.25 to 0.5 µg/mL, indicating its potential as an antifungal agent .

Cholinesterase Inhibition

Cholinesterase inhibition is another area where bipyridinium compounds have shown promise. Using the Ellman’s assay method, several derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

CompoundAChE Inhibition (%) at 750 µg/mLBuChE Inhibition (%) at 750 µg/mL
4,4'-Bipyridinium derivative>90Not specified
Neutral analog~60Not specified

The results indicated that while many compounds showed low activity at lower concentrations (48 µg/mL), increasing concentrations significantly enhanced their inhibitory effects .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH assay. The following table presents the findings:

CompoundAntioxidant Activity (%) at 750 µg/mL
4,4'-Bipyridinium derivative~90
Other tested compoundsVaried

The compound demonstrated robust antioxidant properties, suggesting its potential utility in formulations aimed at combating oxidative stress .

Study on Antifungal Efficacy

In a study focusing on fluconazole-resistant Candida strains, the bipyridinium derivative displayed notable efficacy with MIC values significantly lower than those of conventional antifungals. This highlights its potential as a therapeutic agent against resistant fungal infections .

Research on Cholinesterase Inhibitors

Another investigation into cholinesterase inhibitors revealed that certain bipyridinium salts could serve as effective agents in managing conditions like Alzheimer's disease due to their ability to inhibit AChE effectively. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Q. What safety protocols should be followed when handling 4,4'-Bipyridinium derivatives in laboratory settings?

  • Methodological Answer : Adhere to GHS Category 2/2A/3 guidelines, which include:
  • Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Work in well-ventilated areas or fume hoods to minimize inhalation risks .
  • Immediate decontamination procedures (e.g., flushing eyes/skin with water for 15 minutes) upon exposure .
  • Avoid dust formation during handling by using closed systems or wet methods .

Q. What synthetic routes are effective for preparing 4,4'-Bipyridinium derivatives?

  • Methodological Answer : A multi-step synthesis approach is common, as seen in analogous bipyridine systems:
  • Step 1 : Prepare precursors like 1-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide via nucleophilic substitution .
  • Step 2 : Couple precursors under controlled pH and temperature to form the bipyridinium core .
  • Optimization : Solvent choice (e.g., acetone for crystallization) and reaction time (~24–48 hrs) improve yields (73–85%) .

Q. How should spectroscopic techniques be optimized for characterizing 4,4'-Bipyridinium derivatives?

  • Methodological Answer :
  • NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve coupling constants and confirm substituent positions. For example, ¹H NMR at 400 MHz detects aromatic protons at δ 7.5–8.5 ppm .
  • FTIR : Focus on carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) to verify ester functionalities .
  • X-ray Diffraction : Grow single crystals in acetone/ethanol mixtures for structural elucidation .

Advanced Research Questions

Q. How does the electronic structure of 4,4'-Bipyridinium derivatives influence their redox behavior?

  • Methodological Answer :
  • Electrochemical Analysis : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) reveals redox peaks corresponding to bipyridinium’s electron-deficient core. Compare with NIST reference data for pyridine analogs to validate trends .
  • DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and predict reduction potentials. Correlate with experimental CV results to refine computational parameters .

Q. What computational approaches predict supramolecular interactions of 4,4'-Bipyridinium derivatives?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate host-guest complexes (e.g., with cucurbiturils) using GROMACS. Parameterize force fields based on bipyridinium’s charge distribution .
  • COMSOL Multiphysics : Model diffusion-controlled processes in electrochemical cells to study ion-pairing effects .
  • Machine Learning : Train models on existing crystallographic data (e.g., Cambridge Structural Database) to predict packing motifs .

Q. How can contradictions in catalytic efficiency data for these derivatives be resolved?

  • Methodological Answer :
  • Controlled Replication : Standardize reaction conditions (solvent purity, temperature control ±0.5°C) to minimize variability .
  • Statistical Analysis : Apply ANOVA to datasets from multiple labs, isolating variables like counterion effects (Cl⁻ vs. PF₆⁻) .
  • In Situ Monitoring : Use UV-vis or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .

Methodological Tables

Technique Application Key Parameters Reference
Cyclic VoltammetryRedox behavior analysisScan rate: 100 mV/s, 0.1 M TBAPF₆ in MeCN
Single-Crystal XRDStructural confirmationSolvent: Acetone, T = 100 K
DFT CalculationsElectronic structure modelingB3LYP/6-31G* basis set, solvent correction
Synthetic Step Yield Optimization Critical Factors Reference
Precursor synthesis24-hour reflux in ethanolStoichiometric control (1:1.2 molar ratio)
Coupling reactionpH 7–8, 48-hour reaction timeNitrogen atmosphere to prevent oxidation

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